molecular formula C9H12OS B8084020 Benzene, 1-ethyl-2-(methylsulfinyl)-

Benzene, 1-ethyl-2-(methylsulfinyl)-

Cat. No.: B8084020
M. Wt: 168.26 g/mol
InChI Key: RESIETOELWUGBT-UHFFFAOYSA-N
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Description

Benzene, 1-ethyl-2-(methylsulfinyl)- is an organic compound with the molecular formula C9H12OS It is a derivative of benzene, where an ethyl group and a methylsulfinyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-ethyl-2-(methylsulfinyl)- typically involves the introduction of an ethyl group and a methylsulfinyl group to the benzene ring through electrophilic aromatic substitution reactions. One common method involves the use of ethyl chloride and methylsulfinyl chloride as reagents, with a Lewis acid catalyst such as aluminum chloride to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-ethyl-2-(methylsulfinyl)- may involve multi-step synthesis processes. These processes often include the initial formation of intermediate compounds, followed by further reactions to introduce the desired functional groups. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethyl-2-(methylsulfinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, 1-ethyl-2-(methylsulfinyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-ethyl-2-(methylsulfinyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylsulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-ethyl-2-methyl-: Similar structure but lacks the methylsulfinyl group.

    Benzene, 1-methyl-2-(methylsulfinyl)-: Similar structure but with a methyl group instead of an ethyl group.

    Benzene, (methylsulfinyl)-: Contains only the methylsulfinyl group without the ethyl group.

Uniqueness

Benzene, 1-ethyl-2-(methylsulfinyl)- is unique due to the presence of both the ethyl and methylsulfinyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

1-ethyl-2-methylsulfinylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-8-6-4-5-7-9(8)11(2)10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESIETOELWUGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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